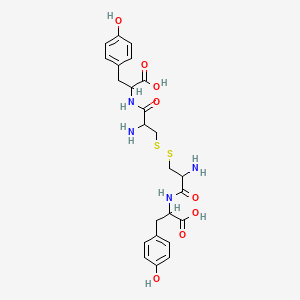
2,3,4-Trifluorobenzamide
Descripción general
Descripción
2,3,4-Trifluorobenzamide is a chemical compound that is part of the benzamide family, characterized by the presence of a benzene ring substituted with an amide group and multiple fluorine atoms. The specific arrangement and number of fluorine atoms on the benzene ring can significantly influence the compound's reactivity and physical properties. Although the provided papers do not directly discuss 2,3,4-Trifluorobenzamide, they offer insights into the behavior of similar fluorinated benzene derivatives and related compounds.
Synthesis Analysis
The synthesis of fluorinated benzene derivatives often involves strategic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is achieved through aromatic nucleophilic substitution using lithium dimesitylphosphide and hexafluorobenzene . Similarly, 2,3,4-Trifluoronitrobenzene is synthesized from 2,6-dichlorofluorobenzene via nitration and subsequent fluorination reactions . These methods highlight the importance of choosing appropriate reagents and conditions to introduce fluorine atoms onto the benzene ring at desired positions.
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives is often investigated using spectroscopic methods and X-ray crystallography. For example, the structures of various fluorinated phosphine and phosphonio benzene derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around the phosphorus atoms . These techniques are crucial for understanding the geometry and electronic distribution in molecules like 2,3,4-Trifluorobenzamide, which can affect their chemical behavior.
Chemical Reactions Analysis
Fluorinated benzene derivatives participate in a variety of chemical reactions. The paper discussing the reaction of hexafluoropropene with 2-aminobenzamide demonstrates the formation of different cyclized products depending on the reaction conditions and the nature of the fluorinated alkene used . This suggests that 2,3,4-Trifluorobenzamide could also undergo diverse reactions, potentially leading to the formation of novel heterocyclic compounds or other functionalized derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzene derivatives are influenced by the presence and position of fluorine atoms. Fluorine atoms are highly electronegative, which can lead to increased stability, altered acidity/basicity, and changes in reactivity compared to non-fluorinated analogs. The redox properties of fluorinated phosphine benzene derivatives, as investigated through electrochemical measurements, provide insights into the electron-withdrawing effects of fluorine . These properties are essential for understanding the behavior of 2,3,4-Trifluorobenzamide in various chemical environments.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
2,3,4-Trifluorobenzamide serves as a crucial intermediate in the synthesis of biologically active peptides and fluorescent reagents. The efficient synthesis of trifluorobromobenzene, a derivative, is facilitated using a continuous-flow system in a microreactor, highlighting its relevance in pharmaceutical and material science industries (Deng et al., 2016).
The compound is also involved in catalytic processes. Pentafluorophenylammonium triflate, a closely related compound, has been used as a catalyst in the synthesis of 4(3H)-quinazolinones. This highlights its potential in catalysis due to its efficiency, recyclability, and ability to drive reactions to completion under solvent-free conditions, providing an environmentally friendly alternative (Montazeri et al., 2012).
Pharmaceutical and Agrochemical Applications
The trifluoromethyl and difluoromethyl groups, closely associated with trifluorobenzamide, are versatile structural motifs in pharmaceuticals and agrochemicals. Their introduction into various skeletons is a critical area of study in synthetic organic chemistry, demonstrating the compound's relevance in the development of new drugs and agricultural products (Koike & Akita, 2016).
The study of the trifluoromethylthio group (SCF3), which is related to trifluorobenzamide derivatives, highlights its importance in modulating lipophilicity, bioavailability, and metabolic stability of molecules, underlining the compound's potential impact on medicinal chemistry, pharmaceuticals, and material chemistry (Rossi et al., 2018).
Material Science
- In material science, the compound's derivatives play a role in the discovery and analysis of polymorphs, which are crucial for understanding material properties. The study of polymorphs of N-(3,5-difluorophenyl)-2,4-difluorobenzamide showcases the significance of molecular interactions in solid-state materials and their mechanical properties (Mondal et al., 2017).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2,3,4-trifluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOGYOBKQVLGAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)N)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344123 | |
| Record name | 2,3,4-Trifluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trifluorobenzamide | |
CAS RN |
207919-09-3 | |
| Record name | 2,3,4-Trifluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 207919-09-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Furan-2-Ylmethyl)amino]benzoic Acid](/img/structure/B1330598.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1330599.png)





![2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1330611.png)
![4-tert-Butylcalix[4]arene](/img/structure/B1330612.png)



